molecular formula C13H14N2O2 B11877354 (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione CAS No. 98735-80-9

(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

Cat. No.: B11877354
CAS No.: 98735-80-9
M. Wt: 230.26 g/mol
InChI Key: GLYKSDSTTQKACQ-JTQLQIEISA-N
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Description

(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: is a spirocyclic compound characterized by a unique structure that includes a benzyl group and a diazaspiro backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione typically involves the following steps:

    Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step often involves a benzylation reaction using benzyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Common methods include:

    Batch processing: Utilizing large-scale reactors to carry out the synthesis in multiple steps.

    Continuous flow synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or alkanes.

    Substitution: May yield various substituted derivatives.

Scientific Research Applications

(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its potential biological activity.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione: can be compared with other spirocyclic compounds, such as:

These compounds share similar structural features but may differ in their specific functional groups and biological activities, highlighting the uniqueness of This compound .

Properties

CAS No.

98735-80-9

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione

InChI

InChI=1S/C13H14N2O2/c16-11-10(8-9-4-2-1-3-5-9)14-12(17)13(15-11)6-7-13/h1-5,10H,6-8H2,(H,14,17)(H,15,16)/t10-/m0/s1

InChI Key

GLYKSDSTTQKACQ-JTQLQIEISA-N

Isomeric SMILES

C1CC12C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3

Canonical SMILES

C1CC12C(=O)NC(C(=O)N2)CC3=CC=CC=C3

Origin of Product

United States

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